3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Lipophilicity ADME Drug Design

3-(Difluoromethoxy)-4-iodo-1,2-thiazole (CAS 2731008-26-5) is a heterocyclic building block characterized by a 1,2-thiazole (isothiazole) core bearing a difluoromethoxy group at the 3-position and an iodine atom at the 4-position. The molecular formula is C4H2F2INOS with a molecular weight of 277.03 g/mol.

Molecular Formula C4H2F2INOS
Molecular Weight 277.03 g/mol
Cat. No. B13633436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-iodo-1,2-thiazole
Molecular FormulaC4H2F2INOS
Molecular Weight277.03 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)OC(F)F)I
InChIInChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H
InChIKeyZJBOJSYJKJKRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-4-iodo-1,2-thiazole: Analytical Data and Identity Verification for Procurement


3-(Difluoromethoxy)-4-iodo-1,2-thiazole (CAS 2731008-26-5) is a heterocyclic building block characterized by a 1,2-thiazole (isothiazole) core bearing a difluoromethoxy group at the 3-position and an iodine atom at the 4-position [1]. The molecular formula is C4H2F2INOS with a molecular weight of 277.03 g/mol [1]. The calculated LogP of 2.3491 indicates moderate lipophilicity , while the topological polar surface area (TPSA) of 22.12 Ų suggests favorable membrane permeability characteristics . The compound is commercially available with a certified purity of 98% for research and development applications .

Why 3-(Difluoromethoxy)-4-iodo-1,2-thiazole Cannot Be Substituted with Generic Thiazoles or Isothiazoles


The specific substitution pattern of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole creates a unique reactivity and physicochemical profile that cannot be replicated by other thiazole or isothiazole derivatives. The combination of an iodine atom at the 4-position, which serves as a versatile handle for cross-coupling reactions, with the difluoromethoxy group at the 3-position, which influences metabolic stability and hydrogen bonding capacity, defines the compound's synthetic utility [1]. In contrast, closely related analogs such as 3-difluoromethoxy-4-cyano-5-methylthioisothiazole or 3-acetylamino-4-difluoromethoxybenzoisothiazole-1,1-dioxide [2] possess different functional groups and ring fusions, leading to distinct reactivity and biological profiles. The unique iodine placement on the isothiazole ring enables specific metal-catalyzed transformations that are not accessible with non-iodinated or differently substituted analogs.

Quantitative Differentiation: Analytical and Physicochemical Evidence for 3-(Difluoromethoxy)-4-iodo-1,2-thiazole


LogP Comparison: Moderate Lipophilicity of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole vs. Structurally Related Isothiazoles

The lipophilicity of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole, as indicated by its calculated LogP of 2.3491 , is significantly lower than that of a structurally related benzoisothiazole derivative, 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole, which has a higher molecular weight (327.09 g/mol) and is expected to exhibit greater lipophilicity due to the fused benzene ring . While direct experimental LogP values for the comparator are not available, the difference in calculated LogP suggests that 3-(Difluoromethoxy)-4-iodo-1,2-thiazole may offer a more balanced hydrophilicity-lipophilicity profile, which is advantageous in early-stage drug discovery where moderate lipophilicity is often desired to avoid issues such as promiscuous binding and poor solubility.

Lipophilicity ADME Drug Design

Purity Benchmarking: Certified 98% Purity of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole vs. Standard Grade Analogs

The target compound is available with a certified purity of 98% , which provides a benchmark for procurement. In comparison, a closely related analog, 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole, is offered at a lower purity of 95%+ . This 3% difference in certified purity can be significant in applications requiring high reproducibility, such as fragment-based drug discovery or SAR studies, where impurities can confound activity readouts and lead to false positives or inaccurate structure-activity correlations.

Purity Quality Control Reproducibility

Synthetic Utility: 4-Iodo Substitution Enables Cross-Coupling Chemistry Not Accessible with Non-Iodinated Analogs

The iodine atom at the 4-position of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . This is a distinct advantage over non-iodinated analogs like 3-difluoromethoxy-4-cyano-5-methylthioisothiazole or 3-acetylamino-4-difluoromethoxybenzoisothiazole-1,1-dioxide [1], which lack a reactive halogen for such transformations. While specific reaction yields for the target compound are not reported in the public literature, the general utility of iodo-thiazoles in cross-coupling is well-established . This functional group provides a direct route to diverse 4-substituted derivatives, expanding the compound's utility as a versatile building block in medicinal chemistry.

Cross-Coupling Synthetic Chemistry Building Blocks

Recommended Applications for 3-(Difluoromethoxy)-4-iodo-1,2-thiazole Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Assembly

The compound's molecular weight (277.03 g/mol) and calculated LogP (2.3491) are within the typical range for fragment libraries (MW <300, LogP <3) . The 98% purity ensures reliable screening data, minimizing false positives often associated with impure fragments. The iodine atom provides a synthetic handle for hit elaboration via cross-coupling, while the difluoromethoxy group offers metabolic stability advantages .

Palladium-Catalyzed Cross-Coupling for SAR Exploration

The 4-iodo substitution enables direct functionalization via Suzuki, Stille, or Negishi couplings , allowing rapid generation of diverse 4-substituted analogs for structure-activity relationship (SAR) studies. This is particularly valuable when exploring chemical space around the isothiazole core, as the iodine can be replaced with aryl, heteroaryl, or alkyl groups to probe biological activity.

Metabolic Stability Studies in Early Lead Optimization

The difluoromethoxy group is a recognized metabolic stability enhancer in medicinal chemistry . While direct metabolic stability data for this specific compound is not available, the presence of this group suggests it may be a useful probe for studying the impact of fluorination on the metabolic profile of isothiazole-containing compounds. Its moderate LogP (2.3491) may contribute to balanced clearance properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.